molecular formula C27H27BrN2O B1671598 グルタミナ—ゼ C-IN-1 CAS No. 311795-38-7

グルタミナ—ゼ C-IN-1

カタログ番号: B1671598
CAS番号: 311795-38-7
分子量: 475.4 g/mol
InChIキー: NVFRRJQWRZFDLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

    Scientific Research Applications

    • Cancer Therapy Development
      • Targeting Glutamine Addiction : Glutaminase C-IN-1 has been studied for its potential to enhance the efficacy of existing cancer treatments by targeting the metabolic vulnerabilities of cancer cells. Inhibiting glutaminase C can sensitize tumors to chemotherapy and immunotherapy, particularly when combined with agents that target immune checkpoints like PD-L1 .
      • Clinical Trials : Compounds derived from the same class as Glutaminase C-IN-1, such as CB-839, are currently undergoing clinical trials. These trials aim to evaluate their effectiveness in treating various solid tumors and hematological malignancies .
    • Metabolomic Studies
      • Pharmacometabolomics : Research has demonstrated that treatment with Glutaminase C-IN-1 alters the metabolomic profiles of cancer cells. For instance, studies have shown significant changes in the levels of key metabolites such as glutamate and alpha-ketoglutarate upon treatment, indicating a disruption in the TCA cycle and overall cellular metabolism .
      • Biodistribution Studies : Recent studies utilizing positron emission tomography (PET) with radiolabeled variants of glutaminase inhibitors have provided insights into their pharmacokinetics and biodistribution in vivo. Such studies help elucidate how these compounds behave in biological systems, which is crucial for optimizing their therapeutic use .
    • Neuroscience Applications
      • Cognitive Function Studies : Overexpression of glutaminase C has been linked to cognitive deficits and synaptic dysfunction. Investigating how Glutaminase C-IN-1 affects these pathways can provide insights into potential therapeutic strategies for neurodegenerative diseases or cognitive impairments associated with cancer treatments .

    Case Studies

    StudyFocusFindings
    Study on CB-839 Cancer Stem CellsCB-839 treatment significantly reduced clonogenicity in glioblastoma stem cells, indicating its potential as an effective therapeutic agent against aggressive tumors .
    PET Imaging Study PharmacokineticsThe biodistribution study using [11C]BPTES showed high uptake in liver and kidney, providing critical data for understanding the pharmacokinetics of glutaminase inhibitors .
    Neurotoxicity Study Cognitive ImpairmentResearch indicated that overexpression of glutaminase C could lead to learning deficits, suggesting that inhibitors like Glutaminase C-IN-1 may have protective effects on cognitive function .

    作用機序

    • グルタミナ-ゼ C-IN-1 は、グルタミン代謝に関与する酵素であるグルタミナ-ゼ C (GAC) を標的とします。
    • GAC を阻害することで、がん細胞におけるグルタミンの利用を阻害し、増殖を阻害します。
  • 類似の化合物との比較

    • グルタミナ-ゼ阻害剤は、研究が進んでいる分野です。
    • グルタミナ-ゼ C-IN-1 の独自性は、がん細胞に対する選択的な作用にあります。
    • 類似の化合物には、BPTES や CB-839 などの他のグルタミナ-ゼ阻害剤が含まれます。
  • 生化学分析

    Biochemical Properties

    Glutaminase C-IN-1 interacts with the enzyme glutaminase, inhibiting its activity . This interaction affects the conversion of glutamine to glutamate, a critical step in glutaminolysis . Glutaminase C-IN-1 is an allosteric inhibitor, meaning it binds to a site on the glutaminase enzyme different from the active site, changing the enzyme’s conformation and reducing its activity .

    Cellular Effects

    The inhibition of glutaminase by Glutaminase C-IN-1 has significant effects on various types of cells. It has been shown to induce cell cycle arrest at the G1 phase, increase the production of cellular reactive oxygen species (ROS), and promote cellular stress and cancer cell apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of action of Glutaminase C-IN-1 involves binding interactions with the glutaminase enzyme. This binding leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolic pathways . The binding of Glutaminase C-IN-1 to glutaminase is allosteric, meaning it occurs at a site other than the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .

    Temporal Effects in Laboratory Settings

    The effects of Glutaminase C-IN-1 change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited, it is known that the compound’s effects on cell cycle progression and ROS production occur over time .

    Dosage Effects in Animal Models

    While specific information on dosage effects of Glutaminase C-IN-1 in animal models is limited, it is known that the compound’s effects on cell cycle progression and ROS production are dose-dependent .

    Metabolic Pathways

    Glutaminase C-IN-1 is involved in the metabolic pathway of glutaminolysis . By inhibiting glutaminase, Glutaminase C-IN-1 affects the conversion of glutamine to glutamate, a critical step in this pathway .

    Transport and Distribution

    Given its role as a glutaminase inhibitor, it is likely that it interacts with the same transporters and binding proteins as glutamine and glutamate .

    Subcellular Localization

    Glutaminase, the enzyme that Glutaminase C-IN-1 inhibits, is known to be localized in the mitochondria . Therefore, it is likely that Glutaminase C-IN-1 also localizes to the mitochondria to exert its inhibitory effects.

    準備方法

    • グルタミナ-ゼ C-IN-1 の合成経路と反応条件は、入手可能な文献では広く記載されていません。
    • 工業生産方法には、独自の技術が含まれる場合があります。
  • 化学反応の分析

    • グルタミナ-ゼ C-IN-1 はさまざまな反応を起こす可能性がありますが、具体的な詳細は不明です。
    • これらの反応で使用される一般的な試薬や条件は明らかにされていません。
    • これらの反応から生成される主要な生成物は十分に文書化されていません。
  • 科学研究への応用

    • グルタミナ-ゼ C-IN-1 は、複数の分野における研究に大きな影響を与えます:

        がん研究: がん細胞を選択的に阻害するため、がん治療の有望な候補です。

        代謝研究: グルタミン代謝とその細胞増殖への影響を調査しています。

        創薬: 創薬のターゲットとしての可能性。

        ミトコンドリア機能: 細胞エネルギー産生における役割を理解する。

  • 類似化合物との比較

    • Glutaminase inhibitors are a growing area of research.
    • Glutaminase C-IN-1’s uniqueness lies in its selective action against cancer cells.
    • Similar compounds include other glutaminase inhibitors like BPTES and CB-839.

    生物活性

    Glutaminase C (GAC), an enzyme involved in glutamine metabolism, has garnered attention for its role in cancer biology and neurodegenerative diseases. This article focuses on the biological activity of GAC, particularly the compound Glutaminase C-IN-1, which is being explored as a potential therapeutic agent.

    Overview of Glutaminase C

    GAC catalyzes the hydrolysis of glutamine to glutamate, playing a crucial role in cellular metabolism, particularly in cancer cells that exhibit "glutamine addiction" for growth and survival. Elevated levels of GAC have been associated with various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, where it contributes to increased metabolic demands and tumor progression .

    The enzymatic activity of GAC is regulated by phosphorylation and oligomerization. GAC can self-assemble into a supratetrameric structure that is essential for its activity. Phosphate ions play a significant role in converting inactive dimers into active tetramers, enhancing its enzymatic function .

    Key Reaction:

    GlutamineGACGlutamate+NH3\text{Glutamine}\xrightarrow{\text{GAC}}\text{Glutamate}+\text{NH}_3

    Biological Activity of Glutaminase C-IN-1

    Glutaminase C-IN-1 is an inhibitor specifically targeting GAC. Its biological activity has been evaluated in various studies:

    • Antitumor Effects : In vitro studies have demonstrated that Glutaminase C-IN-1 effectively reduces the proliferation of cancer cell lines by inhibiting GAC activity, leading to decreased glutamate levels and subsequent metabolic disruption in tumor cells .
    • Neurotoxicity : Research indicates that elevated GAC levels in microglia can lead to neurotoxic effects, particularly in the context of HIV infection and Alzheimer's disease. Inhibiting GAC may mitigate these effects by reducing glutamate-induced excitotoxicity .

    Cancer Models

    In preclinical models, Glutaminase C-IN-1 has shown promise as an adjunct therapy alongside existing cancer treatments. For instance:

    • Study on NSCLC : In NSCLC cell lines, treatment with Glutaminase C-IN-1 resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
    • Combination Therapy : The compound has been tested in combination with immune checkpoint inhibitors, enhancing their efficacy by reducing tumor metabolic support through GAC inhibition .

    Neurodegenerative Models

    In studies involving transgenic mice models with GAC overexpression:

    • Cognitive Impairment : Mice exhibited learning deficits correlating with elevated GAC levels and neuroinflammation. Treatment with Glutaminase C-IN-1 showed improvement in cognitive functions by normalizing glutamate levels .

    Data Table: Summary of Biological Activity

    Study FocusModel TypeKey Findings
    NSCLCCell LinesDecreased viability with Glutaminase C-IN-1
    Combination TherapyTumor ModelsEnhanced efficacy of immune checkpoint inhibitors
    NeurotoxicityTransgenic MiceImproved cognitive function with GAC inhibition

    特性

    IUPAC Name

    5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NVFRRJQWRZFDLM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27BrN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90389215
    Record name CHEBI:60279
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90389215
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    475.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    311795-38-7
    Record name CHEBI:60279
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90389215
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Glutaminase C-IN-1
    Reactant of Route 2
    Reactant of Route 2
    Glutaminase C-IN-1
    Reactant of Route 3
    Reactant of Route 3
    Glutaminase C-IN-1
    Reactant of Route 4
    Reactant of Route 4
    Glutaminase C-IN-1
    Reactant of Route 5
    Reactant of Route 5
    Glutaminase C-IN-1
    Reactant of Route 6
    Glutaminase C-IN-1

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。